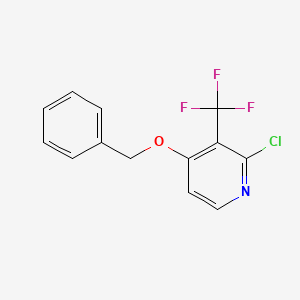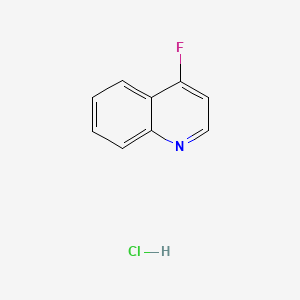
4-氟喹啉盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoroquinoline hydrochloride is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
科学研究应用
4-Fluoroquinoline hydrochloride has a wide range of scientific research applications:
作用机制
Target of Action
The primary targets of 4-Fluoroquinoline hydrochloride, like other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are involved in DNA replication, making them crucial for bacterial growth and survival .
Mode of Action
4-Fluoroquinoline hydrochloride inhibits DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes . This complex blocks the progress of the replication fork, thereby inhibiting DNA replication . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The biochemical pathways affected by 4-Fluoroquinoline hydrochloride are those involved in DNA replication. By blocking the progress of the replication fork, the compound disrupts the normal process of DNA synthesis . This disruption can lead to cell death, as DNA replication is essential for cell division and growth .
Pharmacokinetics
Fluoroquinolones in general are known for their excellent tissue penetration and broad-spectrum activity . They achieve high serum concentrations and have lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .
Result of Action
The result of the action of 4-Fluoroquinoline hydrochloride is the inhibition of bacterial growth and survival. By blocking DNA replication, the compound prevents bacteria from dividing and growing . This leads to bacterial cell death, making 4-Fluoroquinoline hydrochloride an effective antibacterial agent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoroquinoline hydrochloride typically involves the fluorination of quinoline derivatives. One common method is the reaction of 4-chloroquinoline with potassium fluoride in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). This reaction can be enhanced using microwave irradiation to achieve higher yields .
Industrial Production Methods
Industrial production of 4-Fluoroquinoline hydrochloride often employs large-scale fluorination processes. These processes may involve the use of specialized fluorinating agents and controlled reaction conditions to ensure high purity and yield. The scalability of these methods allows for the efficient production of the compound for various applications .
化学反应分析
Types of Reactions
4-Fluoroquinoline hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the quinoline ring can be displaced by nucleophiles, leading to the formation of various substituted quinoline derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form polycyclic structures with enhanced biological activity.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, allowing for the synthesis of complex quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO or dimethylformamide (DMF) are commonly used.
Cyclization Reactions: Catalysts such as palladium or copper salts are often employed under mild heating conditions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds are typical.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, polycyclic compounds, and complex quinoline-based structures with potential biological and pharmaceutical applications .
相似化合物的比较
Similar Compounds
Norfloxacin: Another fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: Known for its broad-spectrum antibacterial activity.
Levofloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
4-Fluoroquinoline hydrochloride stands out due to its specific fluorination at the 4-position of the quinoline ring, which imparts unique biological properties and enhances its effectiveness as an antibacterial agent . Its ability to inhibit both DNA gyrase and topoisomerase IV makes it a valuable compound in the fight against bacterial resistance .
属性
IUPAC Name |
4-fluoroquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-6H;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUOXWRXPDTOPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718816 |
Source


|
| Record name | 4-Fluoroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-64-4 |
Source


|
| Record name | 4-Fluoroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
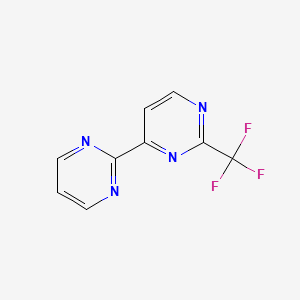
![2,6-Dichloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567237.png)

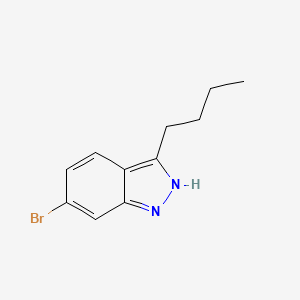
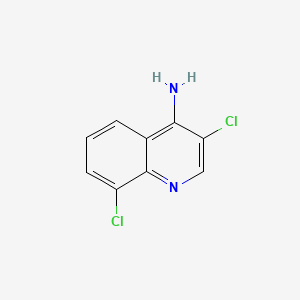


![7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B567248.png)
